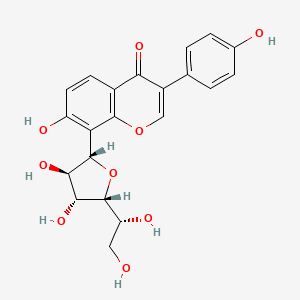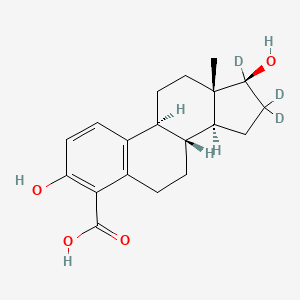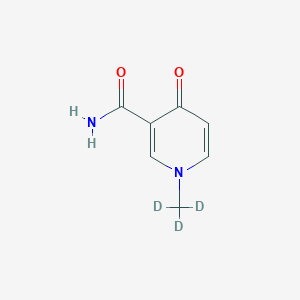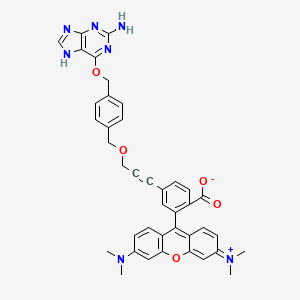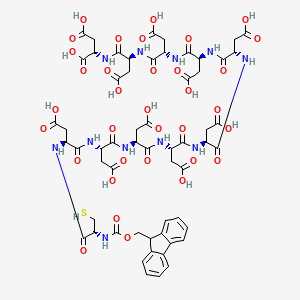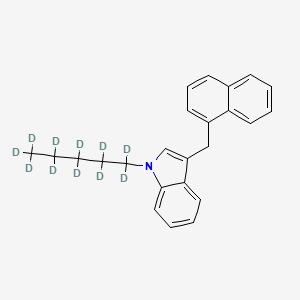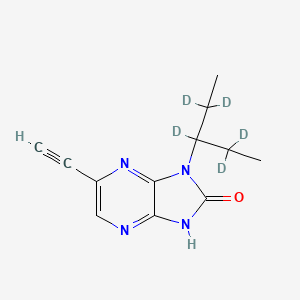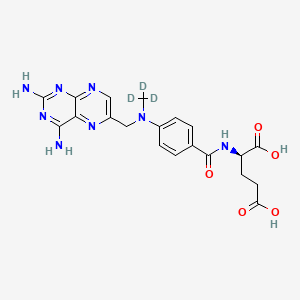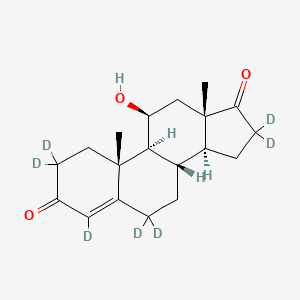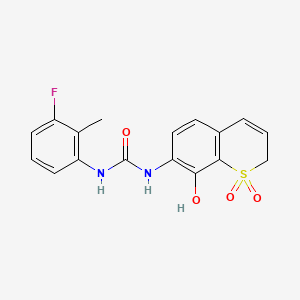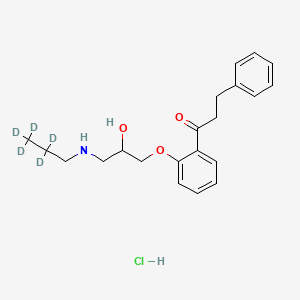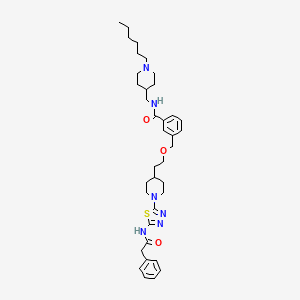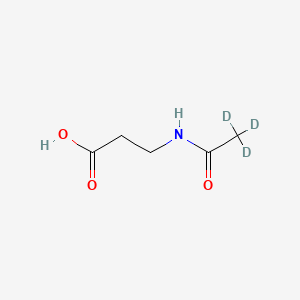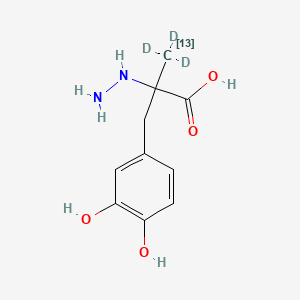
(Rac)-Carbidopa-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-Carbidopa-13C,d3 is a labeled compound used in scientific research. It is a derivative of carbidopa, a medication commonly used in combination with levodopa to treat Parkinson’s disease. The labeling with carbon-13 and deuterium (d3) allows researchers to trace the compound in biological systems and study its pharmacokinetics and metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Carbidopa-13C,d3 involves the incorporation of carbon-13 and deuterium into the carbidopa molecule. This can be achieved through various synthetic routes, including:
Carbon-13 Labeling: The carbon-13 isotope can be introduced into the carbidopa molecule using carbon-13 labeled precursors in the synthesis process.
Deuterium Labeling: Deuterium atoms can be incorporated by using deuterated reagents or solvents during the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors and reagents. The process is optimized to ensure high yield and purity of the labeled compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification.
化学反応の分析
Types of Reactions
(Rac)-Carbidopa-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of carbidopa quinone, while reduction can yield carbidopa alcohol.
科学的研究の応用
(Rac)-Carbidopa-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace the pathways of carbidopa in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of carbidopa.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of (Rac)-Carbidopa-13C,d3 is similar to that of carbidopa. It inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the conversion of levodopa to dopamine. By inhibiting this enzyme, carbidopa increases the availability of levodopa in the brain, enhancing its therapeutic effects in the treatment of Parkinson’s disease.
類似化合物との比較
Similar Compounds
Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease treatment.
Benserazide: Another inhibitor of aromatic L-amino acid decarboxylase, used similarly to carbidopa.
Methyldopa: A related compound used as an antihypertensive agent.
Uniqueness
(Rac)-Carbidopa-13C,d3 is unique due to its labeling with carbon-13 and deuterium, which allows for detailed tracing and analysis in research studies. This labeling provides valuable insights into the pharmacokinetics and metabolism of carbidopa, which are not possible with the unlabeled compound.
特性
分子式 |
C10H14N2O4 |
|---|---|
分子量 |
230.24 g/mol |
IUPAC名 |
3,3,3-trideuterio-2-[(3,4-dihydroxyphenyl)methyl]-2-hydrazinyl(313C)propanoic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/i1+1D3 |
InChIキー |
TZFNLOMSOLWIDK-KQORAOOSSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])C(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
正規SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


